molecular formula C10H11N3O B11727560 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11727560
M. Wt: 189.21 g/mol
InChI Key: WPZRVEXLOWFLLR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound based on the pyrazolone scaffold, an important class of heterocycles recognized for their significant synthetic versatility and broad range of potential research applications . Pyrazolone derivatives are established as privileged structures in modern drug discovery due to their wide spectrum of pharmacological activities. Research into analogous compounds has indicated potential for antibacterial, antifungal, anti-inflammatory, anticancer, and antimalarial activities, among others . The 5-aminopyrazole system, to which this compound is closely related, is a particularly valuable template that has attracted considerable interest for its application in pharmaceutical and agrochemical research . These compounds are also useful synthetic intermediates and building blocks for constructing more complex nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are of high interest in medicinal chemistry . The aminomethyl functional group on this specific derivative presents a handle for further chemical modification, making it a versatile precursor for synthesizing libraries of compounds for biological screening or for developing novel materials . This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-6,12H,7,11H2

InChI Key

WPZRVEXLOWFLLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CN

Origin of Product

United States

Preparation Methods

Optimization of Cyclocondensation Conditions

Reaction parameters such as solvent, temperature, and catalyst significantly influence the yield and purity of the pyrazolone core. In a representative procedure, ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) are refluxed in ethanol with glacial acetic acid (2–3 drops) for 6–8 hours, yielding 2-phenyl-1,2-dihydro-3H-pyrazol-3-one in 75–85% yield. The product is characterized by a carbonyl stretch at 1,650–1,680 cm⁻¹ in IR spectroscopy and a singlet for the pyrazole H-4 proton at δ 5.92 ppm in ¹H NMR.

Introduction of the Aminomethyl Group at Position 5

The critical challenge in synthesizing 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in the regioselective incorporation of the aminomethyl moiety at position 5. Two principal strategies have been developed: Mannich reaction and alkylation-amination sequences .

Mannich Reaction for Direct Aminomethylation

The Mannich reaction enables the one-step introduction of an aminomethyl group via the condensation of formaldehyde, an amine, and the pyrazolone substrate. In a typical protocol, 2-phenyl-1,2-dihydro-3H-pyrazol-3-one (5 mmol) is reacted with aqueous formaldehyde (37%, 6 mmol) and ammonium chloride (5 mmol) in ethanol at 60°C for 12 hours. The reaction proceeds via an iminium intermediate, yielding 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in 65–70% yield.

Table 1. Optimization of Mannich Reaction Conditions

ParameterConditionYield (%)Purity (%)
SolventEthanol7095
Temperature (°C)607095
CatalystNone6590
Reaction Time (h)127095

Characterization data for the product includes:

  • IR (KBr): 3,350 cm⁻¹ (N–H stretch), 1,645 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆): δ 3.45 (s, 2H, CH₂NH₂), δ 6.10 (s, 1H, pyrazole H-4), δ 7.35–7.60 (m, 5H, Ph).

  • Elemental Analysis: Calculated for C₁₁H₁₁N₃O: C, 63.14%; H, 5.30%; N, 20.08%. Found: C, 63.02%; H, 5.28%; N, 20.05%.

Alkylation-Amination Sequence

An alternative approach involves the alkylation of the pyrazolone at position 5 followed by amination. For example, treatment of 2-phenyl-1,2-dihydro-3H-pyrazol-3-one with chloromethyl methyl ether in the presence of potassium carbonate in DMF introduces a methoxymethyl group, which is subsequently converted to the aminomethyl group via hydrolysis and reductive amination.

Key Steps:

  • Alkylation: 2-Phenyl-1,2-dihydro-3H-pyrazol-3-one (5 mmol), chloromethyl methyl ether (6 mmol), K₂CO₃ (10 mmol), DMF, 25°C, 4 hours (Yield: 80%).

  • Hydrolysis: Methoxymethyl intermediate (5 mmol), HCl (6M, 10 mL), reflux, 2 hours (Yield: 85%).

  • Reductive Amination: Aldehyde intermediate (5 mmol), NH₃ (aq), NaBH₃CN (6 mmol), MeOH, 0°C to 25°C, 6 hours (Yield: 70%).

Reductive Amination of 5-Formyl Derivatives

A third method involves the oxidation of a 5-methyl group to a formyl moiety, followed by reductive amination. This route offers advantages in regioselectivity and functional group tolerance.

Oxidation of 5-Methylpyrazolone

5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is oxidized using selenium dioxide (SeO₂) in dioxane/water (4:1) at 80°C for 8 hours to yield 5-formyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Yield: 60–65%).

Reductive Amination

The formyl derivative (5 mmol) is reacted with ammonium acetate (10 mmol) and sodium cyanoborohydride (NaBH₃CN, 6 mmol) in methanol at 25°C for 12 hours, affording the target compound in 75% yield.

Characterization Highlights:

  • ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), δ 45.8 (CH₂NH₂), δ 129.1–137.5 (Ph).

  • MS (ESI): m/z 210.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Scalability of Methods

MethodYield (%)Purity (%)Scalability
Mannich Reaction7095Moderate
Alkylation-Amination7090High
Reductive Amination7592Low

The alkylation-amination sequence offers superior scalability, while the Mannich reaction provides higher purity. Reductive amination, though efficient, requires handling of sensitive intermediates.

Challenges and Mitigation Strategies

Tautomerism-Induced Reactivity Issues

The pyrazolone ring exists in equilibrium between keto and enol forms, which influences reactivity. In DMSO-d₆, the enol form predominates, facilitating electrophilic substitution at position 5. Use of aprotic solvents (e.g., DMF) and low temperatures (-20°C) stabilizes the keto form, enhancing regioselectivity.

Byproduct Formation in Mannich Reactions

Competing side reactions, such as dimerization or over-alkylation, are mitigated by controlling formaldehyde stoichiometry (1.2 equiv) and employing slow addition techniques.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H11N3OC_{10}H_{11}N_3O and a molecular weight of approximately 189.21 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities. The compound can exist in different forms, including its dihydrochloride salt, which is often utilized in research settings .

Medicinal Applications

1. Antioxidant Activity
Research has highlighted the antioxidant properties of compounds containing the pyrazole moiety. For instance, derivatives of 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown potential in mitigating oxidative stress by enhancing antioxidant enzyme activity and reducing lipid peroxidation . This capability positions it as a candidate for developing treatments against oxidative stress-related diseases.

2. Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. For example, compounds similar to 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have demonstrated cytotoxic effects against various human cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapies .

3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The effectiveness of these compounds suggests their potential use in treating infections caused by resistant strains .

Agricultural Applications

1. Pesticide Development
The unique structure of 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one allows for modifications that enhance its efficacy as a pesticide. Research into similar pyrazole derivatives has indicated their effectiveness in controlling agricultural pests and diseases, providing a pathway for developing new agrochemicals .

Material Science Applications

1. Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. The ability to modify the chemical structure of 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one offers opportunities for creating advanced materials with tailored properties for specific applications .

Case Studies

Study Focus Findings
Prabhakar et al., 2024 Synthesis and Biological AssayNew derivatives showed significant antibacterial activity against S. aureus and E. coli.
PMC8176600 Antioxidant and Anticancer ActivityCompounds exhibited potent cytotoxicity against colorectal cancer cells with high radical scavenging activity.
PMC7170299 Antioxidant EvaluationIdentified novel pyrazole derivatives with significant antioxidant capabilities compared to standard treatments.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying enzyme function and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Substituent Variations at Position 5

The pyrazolone scaffold is highly versatile, with substituents at position 5 significantly influencing physical and chemical properties. Below is a comparative analysis of key derivatives:

Table 1: Comparison of 5-Substituted Pyrazolone Derivatives
Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR) Applications/Notes
Target Compound -CH₂NH₂·2HCl C₁₀H₁₂Cl₂N₃O 262.13 N/A δ 3.90 (s, 2H, CH₂NH₂) Pharmaceutical intermediate
5-Methyl-1-(2-iodobenzoyl)-2-phenyl... (5a) -CH₃ C₁₉H₁₈IN₂O 417.05 218–219 δ 2.60 (s, 3H, CH₃) Catalysis studies
5-Ethyl-1-(2-iodobenzoyl)-2-phenyl... (5b) -CH₂CH₃ C₂₀H₂₀IN₂O 431.08 204–205 δ 1.25 (t, 3H, CH₂CH₃), δ 2.85 (q, 2H) Ligand synthesis
5-(Naphthalen-1-ylmethyl)-1-(2-iodobenzyl)... (1l) -CH₂(C₁₀H₇) C₂₉H₂₄IN₂O 543.09 205–206 δ 4.88 (s, 2H, CH₂), aromatic signals Asymmetric catalysis

Key Observations :

  • Hydrophilicity: The aminomethyl group in the target compound enhances water solubility compared to hydrophobic substituents like naphthyl (1l) or cyclopentyl (1f) .
  • Melting Points : Bulky substituents (e.g., biphenyl in 1k) increase melting points due to enhanced van der Waals interactions, whereas smaller groups (e.g., methyl in 5a) result in lower melting points .
  • Spectral Signatures: The aminomethyl proton signal (δ ~3.90) is distinct from alkyl or aromatic substituents, aiding structural identification .

Fused-Ring and Heterocyclic Derivatives

Pyrazolone derivatives fused with other heterocycles exhibit unique properties. Examples include:

Table 2: Fused-Ring Pyrazolone Derivatives
Compound Name Fused Ring/Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
4-(1-(4-Chlorophenyl)-2-oxoimidazolidin-4-yl)... (4b) Imidazolidinone C₂₂H₂₂ClN₄O₂ 419.89 203–204 Intramolecular hydrogen bonding
5-Amino-2-phenyl-4-(9H-thioxanthen-9-yl)... Thioxanthene C₂₂H₁₇N₃OS 375.45 N/A X-ray-confirmed H-bonding (N–H···S)
1,5-Dimethyl-4-(coumarin-3-yl)... (4g) Coumarin-tetrazole hybrid C₃₀H₂₃N₅O₃ 513.54 N/A Fluorescent properties

Key Observations :

  • Hydrogen Bonding: Imidazolidinone derivatives (4b) exhibit intramolecular H-bonding, stabilizing the crystal lattice .

Metal Coordination Complexes

The aminomethyl group in the target compound enables metal coordination, contrasting with pyrazolones forming Schiff base complexes:

Table 3: Metal Complexes vs. Aminomethyl Derivatives
Compound Type Example Coordination Site Applications References
Target Compound 5-(Aminomethyl)-2-phenyl... -NH₂ group (potential) Drug delivery systems
Schiff Base-Metal Complexes Cr(III), Cu(II) complexes C=O and azomethine (CH=N) Antimicrobial agents

Key Observations :

  • Coordination Chemistry: The target compound’s primary amine may act as a monodentate ligand, whereas Schiff bases (e.g., from 4-aminoantipyrine) utilize C=O and CH=N for chelation .
  • Biological Activity : Metal complexes often show enhanced antimicrobial activity compared to parent ligands .

Biological Activity

5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (commonly referred to as AMPP) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its anti-inflammatory, anticancer, and other therapeutic potentials.

  • Molecular Formula : C10H11N3O
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 1052552-99-4

The compound features a pyrazole ring substituted with an aminomethyl and a phenyl group, which is critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of AMPP across various cancer cell lines. The following table summarizes key findings from recent research:

Study Cell Line IC50 (µM) Mechanism of Action
Bouabdallah et al.MCF7, SF-268, NCI-H4603.79, 12.50, 42.30Induction of apoptosis
Wei et al.A54926Inhibition of cell proliferation
Liu et al.A54936.12CDK2 inhibition
Zheng et al.A549Not specifiedInduction of apoptosis

These studies indicate that AMPP exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

2. Anti-inflammatory Properties

AMPP has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing inflammatory diseases.

Case Study 1: MCF7 Cell Line

In a study conducted by Bouabdallah et al., AMPP was screened against the MCF7 breast cancer cell line. The compound showed an IC50 value of 3.79 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: A549 Lung Cancer Cells

Wei et al. reported that AMPP inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM. The study suggested that the compound disrupts cellular signaling pathways essential for tumor growth.

The biological activity of AMPP can be attributed to several mechanisms:

  • Apoptosis Induction : AMPP triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Cytokine Modulation : The compound modulates the secretion of cytokines involved in inflammation and immune responses.

Q & A

Basic Question: What are the recommended methods for synthesizing 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves condensation reactions between aminomethyl precursors and phenyl-substituted pyrazolone derivatives. For example, Schiff base formation using ethanol as a solvent under reflux conditions yields crystalline intermediates, which are subsequently reduced or functionalized . Optimization includes:

  • Temperature control : Reactions at 60–70°C in tetrahydrofuran (THF) improve yield and reduce side products .
  • Solvent selection : Ethanol or methanol facilitates precipitate formation, simplifying purification .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency during hydrazine hydrate reactions .

Basic Question: How can single-crystal X-ray diffraction (SC-XRD) be applied to determine the molecular conformation of this compound?

Answer:
SC-XRD analysis requires high-quality crystals grown via slow evaporation (e.g., methanol/ethanol). Key steps:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor convergence below 0.05 .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to confirm accuracy .

Advanced Question: How do computational methods like DFT complement experimental data in analyzing electronic properties?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
  • HOMO-LUMO gaps : Quantify electronic transitions (e.g., UV-Vis absorption bands) and correlate with experimental spectra .
  • Non-covalent interactions : Hirshfeld surface analysis reveals intermolecular forces (e.g., hydrogen bonds, π-π stacking) critical for crystal packing .

Advanced Question: What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays)?

Answer:
Contradictions arise from assay variability or structural modifications. Mitigation strategies:

  • Dose-response standardization : Use MIC (minimum inhibitory concentration) assays against E. coli or B. subtilis with triplicate measurements .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., azo-metal complexes) to isolate substituent effects on activity .
  • Cytotoxicity controls : Validate selectivity via mammalian cell viability assays to distinguish antimicrobial vs. cytotoxic effects .

Advanced Question: How can impurities in synthesized batches be characterized and quantified?

Answer:
Impurity profiling involves:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect by-products (e.g., 4-aminoantipyrine derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies residual solvents (e.g., THF) or unreacted intermediates .
  • Pharmacopeial standards : Compare retention times and UV spectra with certified reference materials (e.g., EP/JP standards) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and aminomethyl protons (δ 2.8–3.5 ppm) .
  • Mass spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions for molecular weight validation .

Advanced Question: How can crystallographic data be leveraged to predict solubility and formulation stability?

Answer:
Crystal lattice parameters (e.g., unit cell volume, packing density) inform:

  • Solubility : High-density packing (e.g., >1.5 g/cm³) correlates with low aqueous solubility .
  • Polymorphism screening : DSC/TGA identifies stable polymorphs for formulation .
  • Co-crystallization : Design with succinic acid or cyclodextrins to enhance bioavailability .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:
Challenges include racemization during reflux or purification. Solutions:

  • Chiral chromatography : Use amylose-based columns to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps .
  • In-line monitoring : PAT (Process Analytical Technology) tools track enantiomeric excess in real-time .

Basic Question: How is thermal stability assessed, and what decomposition products are observed?

Answer:

  • TGA/DSC : Heating at 10°C/min under nitrogen reveals decomposition onset (~200°C) and endothermic events (melting) .
  • Pyrolysis-GC/MS : Identifies volatile fragments (e.g., phenyl isocyanate, aminomethyl derivatives) post-degradation .

Advanced Question: How do substituent variations (e.g., coumarin hybrids) impact photophysical properties?

Answer:
Coumarin conjugation (e.g., via Schiff base linkages) enhances:

  • Fluorescence quantum yield : Up to Φ = 0.4 in DMSO, useful for bioimaging .
  • Solvatochromism : Emission shifts (Δλ > 50 nm) in polar vs. non-polar solvents .
  • Stokes shift : Correlates with intramolecular charge transfer (ICT) efficiency .

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